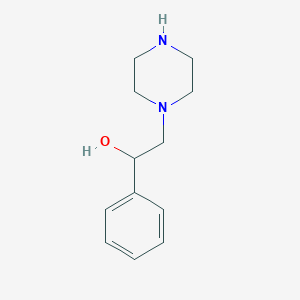

1-Phenyl-2-(piperazin-1-yl)ethan-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

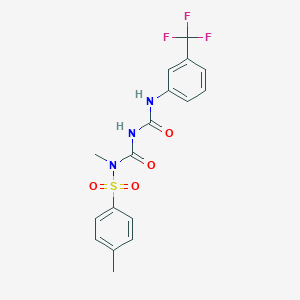

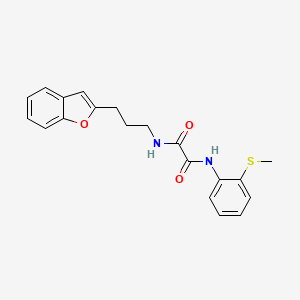

“1-Phenyl-2-(piperazin-1-yl)ethan-1-ol” is a chemical compound with the CAS Number: 1760-19-6 . It has a molecular weight of 206.29 . The IUPAC name for this compound is 1-phenyl-2-(1-piperazinyl)ethanol . It is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for “1-Phenyl-2-(piperazin-1-yl)ethan-1-ol” is 1S/C12H18N2O/c15-12(11-4-2-1-3-5-11)10-14-8-6-13-7-9-14/h1-5,12-13,15H,6-10H2 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

“1-Phenyl-2-(piperazin-1-yl)ethan-1-ol” is a solid substance at room temperature . It has a molecular weight of 206.29 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Applications De Recherche Scientifique

DNA Interaction and Cellular Staining

The synthetic dye Hoechst 33258, closely related to 1-Phenyl-2-(piperazin-1-yl)ethan-1-ol through its piperazine structure, is known for its ability to bind strongly to the minor groove of double-stranded B-DNA, showing specificity for AT-rich sequences. This property makes it invaluable in cellular biology for DNA staining, facilitating the analysis of chromosomal structures and DNA content in cells through flow cytometry and other microscopy techniques. The compound's derivatives are also explored for potential uses as radioprotectors and topoisomerase inhibitors, indicating their broad utility in drug design and molecular biology research (Issar & Kakkar, 2013).

Therapeutic Applications and Drug Design

Piperazine derivatives, including those structurally similar to 1-Phenyl-2-(piperazin-1-yl)ethan-1-ol, have been extensively researched for their diverse therapeutic applications. These compounds are featured in a variety of drugs with antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protector, anti-inflammatory, and imaging agent profiles. Their flexibility as a pharmacophore allows for the design of molecules targeting a range of diseases, showcasing the compound's importance in the development of new therapeutic agents (Rathi et al., 2016).

Antimycobacterial Activity

Research into piperazine compounds has identified significant antimycobacterial activity, especially against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This highlights the compound's potential in addressing the growing challenge of tuberculosis treatment, with structure-activity relationship (SAR) studies providing insights into the design of effective anti-TB agents (Girase et al., 2020).

Receptor Binding and Neuropharmacology

The arylcycloalkylamine structure, akin to 1-Phenyl-2-(piperazin-1-yl)ethan-1-ol, is integral in the pharmacophoric groups of antipsychotic agents. Studies have explored how modifications to the arylalkyl substituents enhance the binding affinity and selectivity to D2-like receptors, pivotal in the treatment of neuropsychiatric disorders. This underscores the compound's role in developing medications targeting dopamine receptors, a key area in psychopharmacology research (Sikazwe et al., 2009).

Safety And Hazards

This compound is associated with several hazard statements including H302, H315, H318, and H335 . These indicate that the compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propriétés

IUPAC Name |

1-phenyl-2-piperazin-1-ylethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c15-12(11-4-2-1-3-5-11)10-14-8-6-13-7-9-14/h1-5,12-13,15H,6-10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWIUMKVNMORNMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC(C2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Phenyl-2-(piperazin-1-yl)ethan-1-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

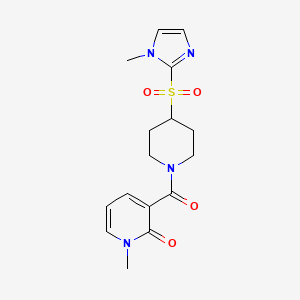

![N-[1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2479288.png)

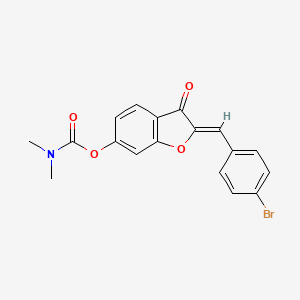

![2-[(1R,2R)-2-(2-Chlorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2479294.png)

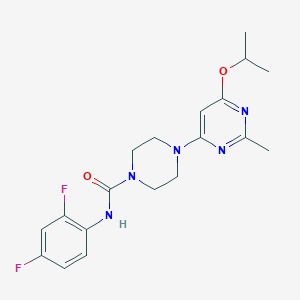

![2-chloro-N-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylacetamide](/img/structure/B2479302.png)

![4-imino-3,5,6-triphenyl-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2-thione](/img/structure/B2479304.png)